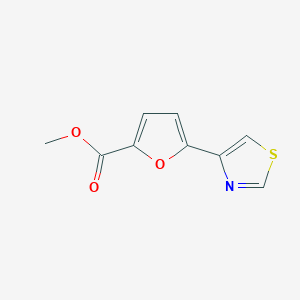

Methyl 5-(thiazol-4-yl)furan-2-carboxylate

Beschreibung

Methyl 5-(thiazol-4-yl)furan-2-carboxylate is a heterocyclic compound featuring a furan ring substituted at the 5-position with a thiazole moiety and esterified at the 2-position. This article compares Methyl 5-(thiazol-4-yl)furan-2-carboxylate with structurally related compounds, focusing on synthesis, structural features, physicochemical properties, and biological activities.

Eigenschaften

Molekularformel |

C9H7NO3S |

|---|---|

Molekulargewicht |

209.22 g/mol |

IUPAC-Name |

methyl 5-(1,3-thiazol-4-yl)furan-2-carboxylate |

InChI |

InChI=1S/C9H7NO3S/c1-12-9(11)8-3-2-7(13-8)6-4-14-5-10-6/h2-5H,1H3 |

InChI-Schlüssel |

IQFRAMFYBNCWFJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=C(O1)C2=CSC=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-5-(thiazol-4-yl)furan-2-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode umfasst die Reaktion eines Furanderivats mit einem Thiazolvorläufer in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und Lösungsmittel wie Tetrahydrofuran, um den Cyclisierungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung automatisierter Reaktoren beinhalten, um Konsistenz und Ausbeute zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um die gewünschten Reinheitsgrade zu erhalten.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiazole sulfur atom undergoes oxidation under controlled conditions:

-

Sulfoxide formation : Reacts with mild oxidants like hydrogen peroxide (H₂O₂) at 0–25°C.

-

Sulfone formation : Requires stronger oxidants such as meta-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO₄) at elevated temperatures (50–80°C).

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | 25 | Sulfoxide derivative | 65–75 |

| mCPBA | 60 | Sulfone derivative | 80–85 |

| KMnO₄ | 80 | Sulfone derivative | 70–75 |

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis:

-

Acidic conditions : Refluxing with HCl (6M) yields 5-(thiazol-4-yl)furan-2-carboxylic acid.

-

Basic conditions : Saponification with NaOH (2M) produces the sodium carboxylate salt, which can be acidified to isolate the free acid .

Key Data :

-

Hydrolysis under basic conditions (pH 12, 80°C) completes in 2–3 hours with >90% conversion .

-

The carboxylic acid derivative is a precursor for amide coupling or further functionalization.

Multi-Component Reactions (MCRs)

The thiazole and furan moieties participate in MCRs to form complex heterocycles:

-

With aryl diazonium chlorides : Forms hydrazone derivatives (e.g., aryl hydrazone compounds) at 0–5°C in ethanol .

-

With benzaldehydes and malononitrile : Produces pyran derivatives under microwave irradiation (100W, 60°C) .

-

With thiourea : Generates pyrimidine scaffolds in polyphosphoric acid (PPA) at 120°C .

Example :

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles:

-

Aminolysis : Reacts with primary amines (e.g., methylamine) in THF to form amides.

-

Transesterification : Ethanol in the presence of H₂SO₄ yields the ethyl ester.

Reaction Conditions :

-

Aminolysis requires 12–24 hours at reflux (70°C) for completion.

Cycloaddition and Ring-Opening Reactions

-

Diels-Alder reactions : The furan ring acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

-

Thiazole ring functionalization : Electrophilic substitution at the C-2 position of the thiazole ring using nitrating mixtures (HNO₃/H₂SO₄) yields nitro derivatives.

Table 2: Cycloaddition Outcomes

| Dienophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Maleic anhydride | Bicyclic oxanorbornene derivative | Toluene, 110°C | 60–65 |

| Tetrazine | Pyridazine-fused hybrid | DCM, RT, 24h | 50–55 |

Biological Activity-Driven Modifications

-

Anticancer derivatives : Coupling with tryptamine via EDC/HOBt chemistry enhances apoptosis-inducing activity (IC₅₀: 10–30 µM against HeLa cells) .

-

Antimicrobial agents : Reaction with hydrazine hydrate produces thiosemicarbazides, showing MIC values of 1.0 µg/mL against Staphylococcus aureus .

Structural Comparisons with Analogues

Table 3: Reactivity Comparison of Thiazole-Furan Hybrids

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that methyl 5-(thiazol-4-yl)furan-2-carboxylate exhibits notable antimicrobial properties. Compounds with thiazole and furan moieties have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with microbial cell wall synthesis and function .

Table 1: Antimicrobial Activity of Methyl 5-(thiazol-4-yl)furan-2-carboxylate

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Low |

Anticancer Properties

Methyl 5-(thiazol-4-yl)furan-2-carboxylate has been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The compound's ability to inhibit cell proliferation is attributed to its interference with critical cellular pathways involved in cancer progression .

Table 2: Anticancer Activity of Methyl 5-(thiazol-4-yl)furan-2-carboxylate

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| HepG2 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

Synthesis and Derivatives

The synthesis of methyl 5-(thiazol-4-yl)furan-2-carboxylate typically involves multi-step organic reactions. Common synthetic routes include the condensation of thiazole derivatives with furan carboxylic acids under acidic conditions. The ability to modify the structure by introducing different substituents on the thiazole or furan rings allows for the creation of various derivatives that may exhibit enhanced biological activities .

Structure-Activity Relationship (SAR)

Understanding the Structure–Activity Relationships (SAR) of methyl 5-(thiazol-4-yl)furan-2-carboxylate is crucial for optimizing its pharmacological properties. Modifications in the thiazole or furan ring can significantly affect the compound's efficacy and selectivity against various biological targets. For instance, substituents that enhance lipophilicity or alter electronic properties can improve binding affinity to specific enzymes or receptors involved in disease processes .

Wirkmechanismus

The mechanism of action of Methyl 5-(thiazol-4-yl)furan-2-carboxylate involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects. For example, the compound may inhibit bacterial enzymes, leading to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Features of Methyl 5-(thiazol-4-yl)furan-2-carboxylate

The compound’s core structure combines a furan ring (electron-rich due to its conjugated π-system) with a thiazole ring (a nitrogen- and sulfur-containing heterocycle). Key features include:

- Molecular formula: C₉H₇NO₃S (molecular weight: 225.22 g/mol).

- Functional groups : Furan-2-carboxylate ester, thiazol-4-yl substituent.

Comparison with Structurally Similar Compounds

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

- Structure : Substituted with a 2-fluoro-4-nitrophenyl group at the furan 5-position .

- Synthesis : Prepared via modified Meerwein arylation between 2-fluoro-4-nitroaniline and methyl 2-furoate .

- Key Properties :

- Contrast with Target Compound : The nitro and fluoro groups enhance electronegativity and stacking interactions, whereas the thiazol-4-yl group in the target compound may prioritize hydrogen bonding over π-stacking.

Ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate (CAS 313252-42-5)

- Structure : Features a thiazole-5-carboxylate ester with a 4-methyl group and a furan-2-carboxamido substituent .

- Key Properties :

- Molecular weight: 280.3 g/mol.

- The ethyl ester and methyl groups increase hydrophobicity (higher logP) compared to the target compound.

- Applications: Not explicitly stated, but analogous thiazole-furan hybrids are explored as antimicrobial agents .

S-Thiazol-2-yl-furan-2-carbothioate Derivatives

- Structure : Thiazol-2-yl linked to a furan-2-carbothioate group .

- Key Properties :

- Act as type III secretion system (T3SS) inhibitors against Xanthomonas oryzae, a rice pathogen.

- The thiazol-2-yl orientation and thioester group enhance electrophilicity, facilitating covalent interactions with bacterial enzymes.

- Contrast with Target Compound : The thiazol-4-yl position in the target compound may alter binding specificity compared to thiazol-2-yl derivatives.

Biologische Aktivität

Methyl 5-(thiazol-4-yl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Synthesis

Methyl 5-(thiazol-4-yl)furan-2-carboxylate features a furan ring substituted with a thiazole moiety, which is known for its diverse biological properties. The synthesis of this compound typically involves the reaction of furan derivatives with thiazole-containing reagents, yielding products that exhibit various pharmacological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. Methyl 5-(thiazol-4-yl)furan-2-carboxylate has shown promising results in vitro against several cancer cell lines. The following table summarizes key findings on its cytotoxic effects:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Methyl 5-(thiazol-4-yl)furan-2-carboxylate | HepG2 (liver cancer) | 1.61 ± 1.92 | Induction of apoptosis via Bcl-2 inhibition |

| Methyl 5-(thiazol-4-yl)furan-2-carboxylate | A431 (skin cancer) | 1.98 ± 1.22 | Disruption of cell cycle regulation |

These results indicate that the presence of the thiazole ring enhances the cytotoxic activity, likely through interactions with cellular proteins involved in apoptosis and cell cycle regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies show that methyl 5-(thiazol-4-yl)furan-2-carboxylate exhibits significant activity against various bacterial strains. The following table presents data on its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 0.75 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of methyl 5-(thiazol-4-yl)furan-2-carboxylate can be attributed to specific structural features:

- Thiazole Moiety : Essential for enhancing cytotoxicity and antimicrobial action.

- Furan Ring : Contributes to the stability and reactivity of the compound.

- Substituents : Electron-donating groups, such as methyl groups, at specific positions on the phenyl ring significantly increase biological activity.

Case Study 1: Anticancer Efficacy

In a study involving HepG2 and A431 cell lines, methyl 5-(thiazol-4-yl)furan-2-carboxylate demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin, with IC50 values indicating potent cytotoxic effects . Molecular dynamics simulations further revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a mechanism that could be exploited for drug design.

Case Study 2: Antimicrobial Properties

Another investigation assessed the compound's effectiveness against drug-resistant strains of bacteria, revealing its potential as an alternative treatment option in antimicrobial therapy . The low MIC values against common pathogens highlight its promising role in addressing antibiotic resistance.

Q & A

Q. What are the standard synthetic routes for Methyl 5-(thiazol-4-yl)furan-2-carboxylate?

Methyl 5-(thiazol-4-yl)furan-2-carboxylate can be synthesized via esterification and heterocyclic coupling reactions. A common approach involves reacting furan-2-carboxylate derivatives with thiazole precursors under catalytic conditions. For example, similar compounds like methyl 5-(methoxymethyl)furan-2-carboxylate are synthesized by protecting carboxylic acid groups with methanol, followed by coupling with heterocyclic moieties using catalysts such as Sn-Beta or Zr-Beta molecular sieves to enhance reaction efficiency and selectivity . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-oxidized derivatives.

Q. How is the crystal structure of Methyl 5-(thiazol-4-yl)furan-2-carboxylate determined?

X-ray crystallography is the gold standard for structural elucidation. Data collection involves single-crystal diffraction using synchrotron or lab-based X-ray sources. Software suites like SHELX (for structure solution and refinement) and WinGX (for data processing and visualization) are widely employed . Anisotropic displacement parameters and hydrogen bonding networks are analyzed to confirm molecular geometry. For example, the software ORTEP for Windows generates thermal ellipsoid plots to visualize atomic vibrations and validate structural accuracy .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions and esterification.

- FTIR : Identification of carbonyl (C=O, ~1700 cm) and heterocyclic (C-N, C-S) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of Methyl 5-(thiazol-4-yl)furan-2-carboxylate?

Yield improvements require systematic screening of catalysts, solvents, and reaction times. For instance, Sn-Beta catalysts improve selectivity in furan-thiazole couplings by stabilizing transition states . Solvent effects (e.g., DMF vs. THF) influence reaction kinetics, while microwave-assisted synthesis can reduce side reactions. Parallel experiments with Design of Experiments (DoE) frameworks help identify optimal conditions .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity interference. Solutions include:

Q. How is computational modeling applied to predict drug-likeness and target interactions?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinases or GPCRs. For example, thiazole-containing analogs show affinity for tyrosine kinase receptors, which can be validated via molecular dynamics simulations to assess binding stability . ADMET predictors (e.g., SwissADME) analyze logP, solubility, and cytochrome P450 interactions to prioritize lead candidates .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Lab-to-batch scale-up faces issues like exothermic reactions and purification bottlenecks. Strategies include:

- Flow Chemistry : Continuous reactors improve heat management and reproducibility.

- Crystallization Optimization : Use anti-solvent precipitation to enhance purity.

- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.